Ciraparantag TFA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciraparantag TFA is a small synthetic water-soluble molecule designed as an anticoagulant reversal agent. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, and edoxaban . This compound is particularly significant in medical settings where rapid reversal of anticoagulation is necessary to manage bleeding complications.

准备方法

Synthetic Routes and Reaction Conditions

Ciraparantag TFA is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthesis typically involves the use of protecting groups to ensure the selective formation of bonds. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then lyophilized to obtain it in a stable, dry form suitable for medical use .

化学反应分析

Types of Reactions

Ciraparantag TFA undergoes hydrolysis of its peptide bonds after administration, forming primary and secondary metabolites . It does not undergo significant oxidation or reduction reactions.

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by serum peptidases, which break down the peptide bonds under physiological conditions . The major products formed from these reactions are inactive metabolites that are excreted through the urine .

科学研究应用

Chemistry

In chemistry, Ciraparantag TFA is studied for its binding properties and interactions with various anticoagulants. Its ability to form noncovalent bonds with heparins and DOACs makes it a valuable tool for studying anticoagulant mechanisms .

Biology

In biological research, this compound is used to investigate the physiological processes involved in blood coagulation and its reversal. It serves as a model compound for studying the interactions between small molecules and proteins involved in coagulation .

Medicine

Medically, this compound is primarily used as an anticoagulant reversal agent. It is administered intravenously to rapidly reverse the effects of anticoagulants in patients experiencing major bleeding or requiring urgent surgical interventions .

Industry

In the pharmaceutical industry, this compound is being developed and tested in clinical trials to ensure its efficacy and safety as a universal anticoagulant reversal agent .

作用机制

Ciraparantag TFA exerts its effects by binding noncovalently to anticoagulants through charge-charge interactions. This binding displaces the anticoagulants from their molecular targets, thereby reversing their anticoagulant effects . The compound reaches maximum concentration within minutes after intravenous administration and has a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into inactive metabolites that are excreted in the urine .

相似化合物的比较

Similar Compounds

Idarucizumab: An antibody fragment that binds to dabigatran with high affinity.

Andexanet alfa: A recombinant factor Xa variant used to reverse the effects of factor Xa inhibitors.

Prothrombin Complex Concentrate (PCC): Contains clotting factors II, VII, IX, and X, used for urgent reversal of anticoagulation.

Uniqueness

Ciraparantag TFA is unique in its ability to bind noncovalently to a wide range of anticoagulants, including both heparins and DOACs . This broad-spectrum activity makes it a promising universal anticoagulant reversal agent, potentially offering advantages over other reversal agents that are specific to certain anticoagulants .

属性

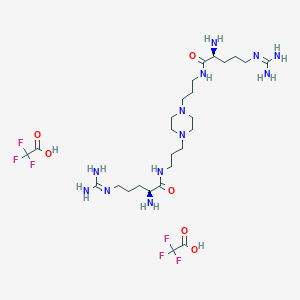

分子式 |

C26H50F6N12O6 |

|---|---|

分子量 |

740.7 g/mol |

IUPAC 名称 |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1 |

InChI 键 |

FEGHGRKJVFCLFT-MPGISEFESA-N |

手性 SMILES |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

规范 SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)